7-Chloro-2-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-chloro-2-[(furan-2-yl)methyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chromeno-pyrrole core, which is fused with a furan ring and substituted with a chloro group and a methoxyphenyl group. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[(furan-2-yl)methyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromeno-pyrrole core, followed by the introduction of the furan ring and the chloro and methoxyphenyl substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to streamline the production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[(furan-2-yl)methyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
7-chloro-2-[(furan-2-yl)methyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2-[(furan-2-yl)methyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno-pyrrole derivatives and furan-containing heterocycles. Examples include:
- 7-chloro-2-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 7-chloro-2-[(furan-2-yl)methyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione analogs with different substituents
Uniqueness
The uniqueness of 7-chloro-2-[(furan-2-yl)methyl]-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H16ClNO5 |
---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
7-chloro-2-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H16ClNO5/c1-28-15-5-2-4-13(10-15)20-19-21(26)17-11-14(24)7-8-18(17)30-22(19)23(27)25(20)12-16-6-3-9-29-16/h2-11,20H,12H2,1H3 |
InChI Key |
BGOYGWDZGLBOFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
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